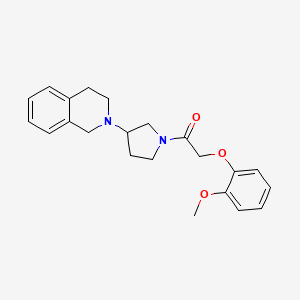

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic compound. This complex molecule showcases a combination of isoquinoline, pyrrolidine, and methoxyphenoxy groups, indicating its potential versatility in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone often involves multi-step organic synthesis techniques. It typically starts with the preparation of key intermediates like dihydroisoquinoline, pyrrolidine, and methoxyphenol derivatives.

Isoquinoline Synthesis: : The isoquinoline core can be synthesized from simple aromatic compounds through Pomeranz-Fritsch or Bischler-Napieralski reactions, followed by reduction to form the dihydroisoquinoline moiety.

Pyrrolidine Formation: : Pyrrolidine derivatives can be obtained from the cyclization of amino alcohols or through the hydrogenation of pyrroles.

Ether Formation: : The methoxyphenoxy part is typically prepared through nucleophilic substitution reactions, converting phenols into aryl ethers.

These intermediates are then coupled under specific reaction conditions using catalysts like palladium on carbon or other transition metals, often under controlled temperature and pressure to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic steps. This scale-up requires robust control of reaction conditions to ensure high yield and purity, utilizing large reactors, automated monitoring systems, and precise purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : It can be oxidized at the isoquinoline or pyrrolidine moieties, often resulting in the formation of N-oxides or ketones.

Reduction: : Reduction reactions can convert the isoquinoline ring back to the fully saturated tetrahydroisoquinoline.

Substitution: : The methoxyphenoxy group allows for nucleophilic aromatic substitution, where the methoxy group can be replaced under appropriate conditions.

Common Reagents and Conditions:

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), and potassium permanganate.

Reduction: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon.

Substitution: : Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed:

Oxidation: : Isoquinoline N-oxides or ketones.

Reduction: : Tetrahydroisoquinoline derivatives.

Substitution: : Aryloxy-substituted derivatives based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

This compound finds applications across various scientific domains:

Chemistry: : It's used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: : The compound is often used to study receptor binding and neurotransmitter activity due to its isoquinoline structure.

Medicine: : Potential therapeutic applications in developing drugs targeting neurological disorders, owing to its structural similarity to certain alkaloids.

Industry: : Utilized in developing specialized coatings, polymers, and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action largely depends on the specific application:

In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity. For instance, the isoquinoline moiety can inhibit monoamine oxidase, impacting neurotransmitter metabolism.

The pyrrolidine group might engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar moieties, 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone stands out due to its unique combination of functional groups, enhancing its versatility.

Similar Compounds

1-(3-(isoquinolin-2-yl)pyrrolidin-1-yl)-2-(phenoxy)ethanone: : Lacks the methoxy group, which may influence its reactivity and binding properties.

1-(3-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone: : A fully saturated isoquinoline ring, affecting its oxidation state and overall reactivity.

By juxtaposing these, it's clear that this compound's structure provides unique advantages, particularly in its reactivity and binding characteristics, making it a valuable compound in both research and industrial applications.

Hope this satisfies your curiosity! What's next on your research list?

Biologische Aktivität

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic compound notable for its unique molecular structure, which includes a dihydroisoquinoline moiety linked to a pyrrolidine and a methoxyphenoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure

The compound can be represented as follows:

It features distinct functional groups that are hypothesized to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dihydroisoquinoline structure allows for significant molecular interactions that may modulate enzyme activity and influence signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens. However, specific data on efficacy against ESKAPE pathogens or mycobacteria remains limited.

- Cytotoxic Effects : In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Some derivatives of isoquinoline compounds have been noted for their neuroprotective capabilities, potentially beneficial in neurodegenerative diseases.

Anticancer Activity

A study examined the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of survival pathways .

Antimicrobial Screening

In a comparative analysis involving several derivatives, the compound was tested against drug-sensitive strains of Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. While some related compounds showed promising results against ESKAPE pathogens, specific activities attributed directly to this compound require further investigation to establish efficacy .

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dihydroisoquinoline, Methoxyphenoxy | Antimicrobial potential |

| 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-4-phenylbutan-1-one | Similar core structure | Induces apoptosis |

Eigenschaften

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenoxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-26-20-8-4-5-9-21(20)27-16-22(25)24-13-11-19(15-24)23-12-10-17-6-2-3-7-18(17)14-23/h2-9,19H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLHOFMQMWGRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.